molecular formula C12H13N3O2 B1399420 Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate CAS No. 1429309-43-2

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B1399420
CAS No.: 1429309-43-2
M. Wt: 231.25 g/mol
InChI Key: FGKGNTLKAFZKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylpyridin-2-amine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of a radical initiator.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Halogenated derivatives with bromine or chlorine substituents.

Scientific Research Applications

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate: Lacks the methyl group on the pyridine ring, which may affect its biological activity and chemical reactivity.

    Ethyl 1-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxylate: Contains a chlorine substituent instead of a methyl group, which can influence its pharmacological properties.

    Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate: The position of the carboxylate group is different, which can alter its interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

ethyl 1-(5-methylpyridin-2-yl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)10-6-7-15(14-10)11-5-4-9(2)8-13-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKGNTLKAFZKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.